molecular formula C23H22N4O3S B2812605 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone CAS No. 1251576-91-6

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2812605
CAS No.: 1251576-91-6
M. Wt: 434.51
InChI Key: YNAFKVSVDKQZRG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several diseases, most notably neurological disorders such as Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein leading to neurofibrillary tangle formation [Source] . Furthermore, GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway, a fundamental pathway in embryonic development and stem cell maintenance, and its aberrant activity is also linked to mood disorders and certain cancers [Source] . By selectively inhibiting GSK-3β, this compound serves as an essential pharmacological tool for researchers to elucidate the kinase's specific functions in these complex pathways. Its application is vital in in vitro and in vivo models to investigate potential therapeutic strategies for neurodegenerative diseases, to study Wnt signaling dynamics in development and oncology, and to explore the molecular basis of psychiatric conditions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-17-8-10-19(11-9-17)27-16-25(31(29,30)21-7-4-13-24-23(21)27)15-22(28)26-14-12-18-5-2-3-6-20(18)26/h2-11,13H,12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAFKVSVDKQZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that belongs to the class of pyrido-thiadiazine derivatives. This class is recognized for its diverse biological activities, particularly in medicinal chemistry. The unique structure of this compound includes a pyrido-thiadiazine core with various substituents that enhance its pharmacological properties.

Chemical Structure and Properties

The compound features several key structural elements:

  • Pyrido-thiadiazine core : This heterocyclic framework is known for its reactivity and biological significance.
  • Dioxido group : Contributes to the compound's stability and potential interaction with biological targets.
  • p-Tolyl substituent : Enhances lipophilicity and may influence the compound's biological activity.
  • Indoline moiety : Known for its role in various biological processes and potential therapeutic applications.

The primary biological activity associated with this compound is its potential as a PI3Kδ inhibitor , which is significant in cancer therapy. PI3Kδ plays a critical role in cell signaling pathways related to growth and survival, making it an important target in oncology. Studies indicate that derivatives of thiadiazine compounds exhibit selective inhibition against PI3Kδ over other isoforms, suggesting that this compound could possess similar properties .

Pharmacological Potential

Research has highlighted several pharmacological activities linked to 1,2,4-thiadiazine 1,1-dioxide derivatives:

  • Anticancer Activity : Inhibition of PI3Kδ may lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds within this class have shown promise in modulating inflammatory responses, potentially useful in treating conditions like rheumatoid arthritis .
  • Antimicrobial Properties : Some thiadiazine derivatives exhibit antibacterial and antifungal activities, broadening their therapeutic applications .

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

Compound NameStructure FeaturesBiological ActivityNotable Findings
Compound Ap-Tolyl groupPI3Kδ inhibitionEffective against various cancer cell lines
Compound BIndoline moietyAnti-inflammatoryReduced cytokine production in vitro
Compound CDioxido groupAntimicrobialActive against Gram-positive bacteria

Study 1: Anticancer Efficacy

A study conducted on a series of pyrido-thiadiazine derivatives demonstrated that modifications at the aromatic rings significantly enhanced their efficacy as PI3K inhibitors. The specific compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential for further development.

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages. This indicates its potential utility in treating inflammatory diseases such as arthritis or colitis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound: 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone Pyrido[2,3-e][1,2,4]thiadiazine - 1,1-Dioxido sulfone
- Para-tolyl (4-methylphenyl)
- Indolin-1-yl ethanone
~443.5 (estimated) High lipophilicity (para-tolyl), potential CNS activity (indolin moiety)
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[4,3-e][1,2,4]thiadiazine - 1,1-Dioxido sulfone
- Meta-tolyl (3-methylphenyl)
289.31 Pharmacopeial standard; meta-substitution may reduce steric hindrance
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Imidazo-pyrrolo-pyrazine + piperidine - Tetrahydro-2H-pyran-4-yl
- Chiral piperidine
~440 (estimated) Piperidine enhances rigidity; pyranyl group improves solubility
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone Imidazo-pyrrolo-pyrazine + piperidine - Pyrimidin-2-yl
- Chiral piperidine
~408 (estimated) Pyrimidine enhances hydrogen bonding; potential kinase inhibition activity

Key Differences and Implications

Core Heterocycle :

  • The target compound’s pyrido-thiadiazine core differs from the imidazo-pyrrolo-pyrazine systems in analogs. The former may exhibit distinct electronic properties due to the sulfone group, which could enhance oxidative stability and hydrogen-bonding capacity .
  • The imidazo-pyrrolo-pyrazine analogs prioritize planar aromaticity, likely favoring interactions with enzymatic active sites (e.g., kinases) .

Substituent Effects: Para-tolyl vs. Indolin-1-yl vs. Pyran/Pyrimidine: The indolin moiety introduces a bicyclic structure that could enhance blood-brain barrier penetration, whereas pyrimidine or pyran groups may optimize solubility or target affinity .

compounds, with their imidazo-pyrrolo-pyrazine cores, are structurally aligned with kinase inhibitors, implying divergent therapeutic pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone?

The synthesis involves multi-step reactions starting with indolin-1-yl and pyridothiadiazine precursors. Key steps include:

  • Condensation : Reacting indole derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., using DMF as a solvent and DCC as a coupling agent).
  • Cyclization : Employing microwave-assisted or thermal methods to form the pyrido[2,3-e][1,2,4]thiadiazine core.
  • Oxidation : Introducing the 1,1-dioxide moiety using meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., indolinyl protons at δ 6.5–7.2 ppm and pyridothiadiazine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 508.1234 for C25_{25}H22_{22}N4_{4}O3_{3}S) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles .

Q. What analytical techniques are suitable for assessing purity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<1% threshold) .
  • TLC : Monitor reaction progress using silica plates and visualize under UV light (Rf_f ≈ 0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key variables to optimize:

  • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization efficiency .
  • Solvent polarity : Test aprotic solvents (e.g., DMSO vs. THF) to stabilize intermediates .
  • Temperature : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24h to 2h .
  • Workup protocols : Implement continuous extraction or liquid-liquid phase separation to minimize product loss .

Q. How to resolve contradictions in reported biological activity data for pyridothiadiazine derivatives?

Strategies include:

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., 4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) under identical conditions to isolate substituent effects .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .
  • Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

  • Molecular docking : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen bonds between the 1,1-dioxide group and catalytic lysine residues .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to identify key binding motifs .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptors from analogs .

Q. How to address low regioselectivity during functionalization of the pyridothiadiazine core?

  • Protecting groups : Temporarily block reactive sites (e.g., indolinyl NH with Boc groups) before introducing substituents .
  • Directing groups : Use meta-directing substituents (e.g., -NO2_2) to guide electrophilic aromatic substitution .
  • Catalytic systems : Employ Pd-catalyzed C-H activation for selective coupling at the 4-position .

Q. What strategies mitigate reproducibility issues in biological assays?

  • Standardized protocols : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Blinded analysis : Perform triplicate experiments with independent researchers to reduce bias .

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